3,4-Dibutylcyclohexan-1-OL
Description
3,4-Dibutylcyclohexan-1-OL is a cyclohexanol derivative featuring two butyl substituents at the 3- and 4-positions of the saturated six-membered ring.
Properties
CAS No. |
193970-91-1 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3,4-dibutylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-7-12-9-10-14(15)11-13(12)8-6-4-2/h12-15H,3-11H2,1-2H3 |
InChI Key |
FERGJWFUAZRPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1CCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-Dibutylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.
Another method involves the Grignard reaction, where 3,4-Dibutylcyclohexanone is reacted with a Grignard reagent such as butylmagnesium bromide in anhydrous ether. The reaction mixture is then quenched with water or an acid to yield 3,4-Dibutylcyclohexan-1-OL.
Industrial Production Methods
Industrial production of 3,4-Dibutylcyclohexan-1-OL often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum on carbon are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibutylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Dibutylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 3,4-Dibutylcyclohexanone back to 3,4-Dibutylcyclohexan-1-OL can be achieved using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3,4-Dibutylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3,4-Dibutylcyclohexanone
Reduction: 3,4-Dibutylcyclohexan-1-OL
Substitution: 3,4-Dibutylcyclohexyl chloride
Scientific Research Applications
3,4-Dibutylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3,4-Dibutylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. Its butyl groups contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,7-Dimethyl-2,6-octadien-1-ol
- Structure : A linear terpene alcohol with conjugated double bonds (2,6-octadien-1-ol backbone) and methyl groups at positions 3 and 5.
- Key Differences: Substituents: Shorter methyl groups vs. longer butyl chains in 3,4-Dibutylcyclohexan-1-OL. Ring vs. Chain: The absence of a cyclohexane ring in 3,7-Dimethyl-2,6-octadien-1-OL results in distinct conformational flexibility and electronic properties. Safety Profile: Classified as an irritant (Warning Statement 5, Safety Directions 1 and 4) due to skin/eye contact risks .
(4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
- Structure: A cyclohexenol derivative with a methyl group at position 1, a methylethenyl group at position 4, and a double bond at position 2.
- Key Differences: Ring Unsaturation: The cyclohexenol structure enhances reactivity (e.g., susceptibility to oxidation) compared to the saturated ring of 3,4-Dibutylcyclohexan-1-OL. Substituent Steric Effects: The methylethenyl group introduces steric hindrance and stereochemical complexity (R-configuration noted) . Butyl groups in 3,4-Dibutylcyclohexan-1-OL may increase lipophilicity, favoring membrane permeability.
3,5,5-Trimethyl-2-cyclohexen-1-ol
- Structure: A cyclohexenol with methyl groups at positions 3, 5, and 5, and a double bond at position 2.
- Key Differences :
- Substituent Density : Three methyl groups create a crowded equatorial arrangement, contrasting with the 3,4-dibutyl substitution’s spatial distribution.
- Synthetic Pathways : Derived from isophorone (a cyclic ketone), highlighting divergent synthesis routes compared to alkylation strategies likely used for 3,4-Dibutylcyclohexan-1-OL .
- Applications : Used in fragrance and flavor industries due to terpene-like properties, whereas butyl-substituted analogs may find use in surfactants or drug delivery systems.
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